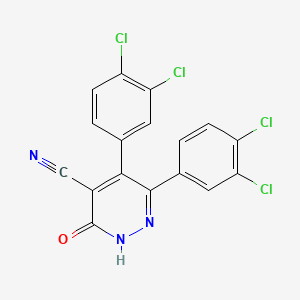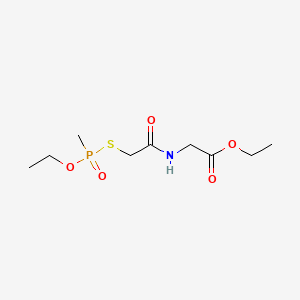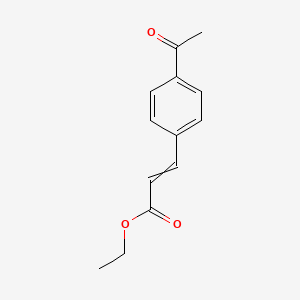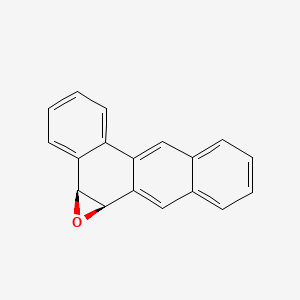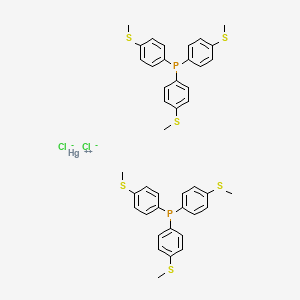
Phenol, 4-((3-amino-9-acridinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-((3-amino-9-acridinyl)amino)- is a chemical compound with the molecular formula C19H15N3O It is known for its unique structure, which includes an acridine moiety linked to a phenol group through an amino linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((3-amino-9-acridinyl)amino)- typically involves the reaction of 3-amino-9-acridinecarboxaldehyde with 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-((3-amino-9-acridinyl)amino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Phenol, 4-((3-amino-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated phenol derivatives.
科学研究应用
Phenol, 4-((3-amino-9-acridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of Phenol, 4-((3-amino-9-acridinyl)amino)- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety intercalates into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can bind to proteins, altering their activity and function.
相似化合物的比较
Similar Compounds
- Phenol, 4-((3-amino-6-acridinyl)amino)
- Phenol, 4-((3-amino-7-acridinyl)amino)
- Phenol, 4-((3-amino-8-acridinyl)amino)
Uniqueness
Phenol, 4-((3-amino-9-acridinyl)amino)- is unique due to its specific acridine substitution pattern, which imparts distinct chemical and biological properties. This compound exhibits higher DNA intercalation efficiency and stronger binding affinity to proteins compared to its analogs, making it a valuable tool in scientific research and potential therapeutic applications.
属性
CAS 编号 |
76015-20-8 |
|---|---|
分子式 |
C19H15N3O |
分子量 |
301.3 g/mol |
IUPAC 名称 |
4-[(3-aminoacridin-9-yl)amino]phenol |
InChI |
InChI=1S/C19H15N3O/c20-12-5-10-16-18(11-12)22-17-4-2-1-3-15(17)19(16)21-13-6-8-14(23)9-7-13/h1-11,23H,20H2,(H,21,22) |
InChI 键 |
KTKGDFGSVCTECN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
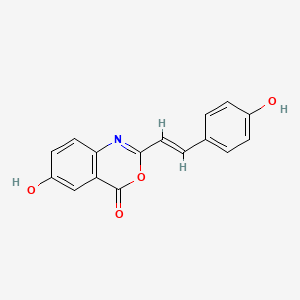
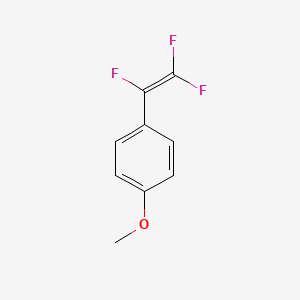

![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)
